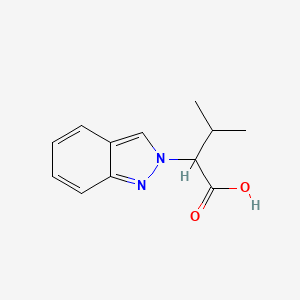

2-(2H-indazol-2-yl)-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-indazol-2-yl-3-methylbutanoic acid |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13-14/h3-8,11H,1-2H3,(H,15,16) |

InChI Key |

GZTOQGBQYBOWGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 2h Indazol 2 Yl 3 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and identify the chemical environment of each atom.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-(2H-indazol-2-yl)-3-methylbutanoic acid, the spectrum is expected to show distinct signals for the indazole ring protons, the aliphatic side-chain protons, and the carboxylic acid proton.

The substitution at the N-2 position of the indazole ring significantly influences the chemical shifts of the ring protons. nih.gov In N-2 isomers, the H-3 proton is notably shielded compared to its counterpart in N-1 isomers, while the H-7 proton is deshielded. nih.gov The protons of the 3-methylbutanoic acid moiety would exhibit characteristic splitting patterns due to spin-spin coupling. The α-proton, being adjacent to a chiral center and a methine group, would appear as a doublet. The β-proton would be a multiplet due to coupling with the α-proton and the six protons of the two adjacent methyl groups. The two methyl groups of the isopropyl moiety are diastereotopic and are expected to appear as two distinct doublets. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on typical values for 2-substituted indazoles and α-substituted butanoic acids.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H-3 (Indazole) | ~8.2 | s | - |

| H-7 (Indazole) | ~7.8 | d | ~8.5 |

| H-4 (Indazole) | ~7.7 | d | ~8.5 |

| H-5 / H-6 (Indazole) | 7.1 - 7.4 | m | - |

| α-H (Butanoic acid) | ~4.8 | d | ~6.0 |

| β-H (Butanoic acid) | ~2.4 | m | - |

| γ-CH₃ (Butanoic acid) | ~1.0 | d | ~7.0 |

| γ'-CH₃ (Butanoic acid) | ~0.9 | d | ~7.0 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would show signals for the seven carbons of the indazole ring and the five carbons of the butanoic acid side chain.

The chemical shifts of the indazole carbons are diagnostic for the position of substitution. nih.gov Notably, the C-3 carbon in 2-substituted indazoles is found at a different chemical shift compared to 1-substituted analogs. nih.gov The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically around 170-180 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on typical values for 2-substituted indazoles and related aliphatic acids.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 |

| C-3 (Indazole) | ~122 |

| C-7a (Indazole) | ~150 |

| C-3a (Indazole) | ~123 |

| C-4 / C-5 / C-6 / C-7 (Indazole) | 117 - 128 |

| C-α (Butanoic acid) | ~65 |

| C-β (Butanoic acid) | ~32 |

| C-γ / C-γ' (Methyls) | ~19 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the connectivity within the 3-methylbutanoic acid side chain. Cross-peaks would be observed between the α-H and the β-H, and between the β-H and the protons of the two γ-methyl groups, mapping the entire spin system. researchgate.net

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate protons with their directly attached carbons. nanalysis.com This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the aliphatic chain and the aromatic ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for stereochemical analysis. If the compound is chiral, these techniques could help in determining the relative configuration by observing through-space interactions between protons on the chiral center and other parts of the molecule.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. measurlabs.cominfinitalab.com This precision allows for the determination of the elemental composition of the molecule and its fragments. uantwerpen.bealgimed.com For this compound, the molecular formula is C₁₂H₁₄N₂O₂. HRMS analysis would be used to confirm this composition by matching the experimentally measured accurate mass with the theoretically calculated exact mass.

Molecular Formula: C₁₂H₁₄N₂O₂

Calculated Exact Mass: 218.1055 g/mol

Expected HRMS Result ([M+H]⁺): 219.1133 m/z

An experimental mass measurement within a narrow tolerance (typically <5 ppm) of the calculated value provides strong evidence for the proposed molecular formula. uantwerpen.be

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analysis capabilities of mass spectrometry. The LC system separates the target compound from impurities or other components in a mixture before it enters the mass spectrometer for detection and identification.

Tandem mass spectrometry (MS/MS), often performed in conjunction with LC, involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would likely involve cleavages at the bonds of the butanoic acid side chain and within the indazole ring. miamioh.edulibretexts.org

Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org Alpha-cleavage next to the carbonyl group is also a common pathway. youtube.com For indazole derivatives, characteristic fragmentation includes the cleavage of the substituent from the ring and the fragmentation of the heterocyclic core itself, often involving the loss of N₂. researchgate.netnih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 219.1133 | [C₁₂H₁₅N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 173.0871 | [C₁₂H₁₃N₂]⁺ | Loss of COOH group (-45 Da) |

| 119.0766 | [C₇H₇N₂]⁺ | Protonated indazole; cleavage of the Cα-N bond |

| 118.0687 | [C₇H₆N₂]⁺˙ | Indazole radical cation; cleavage of the Cα-N bond |

| 91.0548 | [C₆H₅N]⁺ | Loss of N₂ from the indazole fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and 2H-indazole moieties. While the specific spectrum for this compound is not widely published, analysis of closely related N-2 substituted indazole carboxylic acids, such as indazol-2-yl-acetic acid, provides a reliable basis for spectral assignment nih.govnih.gov.

The most prominent features in the IR spectrum would be those associated with the carboxylic acid group. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp peak typically between 1700 and 1725 cm⁻¹ nih.gov.

The indazole ring also presents several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring system are expected to produce a series of bands in the 1450-1630 cm⁻¹ region. Furthermore, the spectrum would show bands corresponding to the aliphatic C-H stretching and bending vibrations of the methylbutanoic acid side chain mdpi.com.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic (Indazole) |

| ~2960 | C-H stretch | Aliphatic (Butanoic acid) |

| ~1710 | C=O stretch (strong) | Carboxylic Acid |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal, confirming connectivity, conformation, and intermolecular interactions. Although a crystal structure for this compound itself is not publicly available, the structure of indazol-2-yl-acetic acid has been determined, offering significant insight into the expected solid-state features of N-2 substituted indazole alkanoic acids nih.govresearchgate.netulisboa.pt.

Based on this analogue, the crystal structure would unambiguously confirm the covalent linkage between the nitrogen at the 2-position of the indazole ring and the alpha-carbon of the 3-methylbutanoic acid side chain.

Table 2: Crystallographic Data for the Analogue Compound Indazol-2-yl-acetic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.379(2) |

| b (Å) | 5.1090(10) |

| c (Å) | 15.367(3) |

| β (°) | 102.39(3) |

| Volume (ų) | 795.5(3) |

The crystal packing of N-2 substituted indazole carboxylic acids is heavily influenced by hydrogen bonding. In the determined structure of indazol-2-yl-acetic acid, the molecules form a supramolecular architecture dominated by strong intermolecular hydrogen bonds nih.govulisboa.pt. The carboxylic acid's hydroxyl group (O-H) acts as a hydrogen bond donor, while the nitrogen atom at the 1-position (N1) of the indazole ring of an adjacent molecule acts as the acceptor.

Indazole can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable nih.govnih.gov. However, alkylation reactions can produce derivatives of the less stable 2H-tautomer. X-ray crystallography is the definitive method for confirming which tautomer is present in the solid state.

The crystal structure of the analogue indazol-2-yl-acetic acid unequivocally confirms the substitution at the N2 position, thereby locking the molecule into the 2H-indazole form nih.govresearchgate.net. The analysis of bond lengths and angles within the indazole ring in the crystal structure would be consistent with the quinonoid-like electronic distribution of the 2H-tautomer, rather than the benzenoid character of the 1H-tautomer. This confirmation is crucial as the tautomeric form influences the molecule's electronic properties, hydrogen bonding capability, and biological interactions.

Chiral Purity and Stereochemical Characterization

The this compound molecule contains a stereogenic center at the carbon atom alpha to the carboxylic acid group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(2H-indazol-2-yl)-3-methylbutanoic acid and (R)-2-(2H-indazol-2-yl)-3-methylbutanoic acid.

The characterization of chiral purity, or enantiomeric excess (ee), is critical in pharmaceutical and chemical research. The primary technique for this analysis is chiral High-Performance Liquid Chromatography (HPLC) researchgate.net. This method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute from the column at different times. Polysaccharide-based CSPs are commonly effective for the separation of chiral azole compounds mdpi.commdpi.com.

The development of a chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. Once separated, the area under each peak in the chromatogram can be integrated to determine the relative amounts of the (R) and (S) forms, thus quantifying the chiral purity of a given sample. The absolute configuration of a specific enantiomer would typically be determined through X-ray crystallography of a single enantiomer crystal or by relating it to a known chiral starting material.

Computational and Theoretical Studies on 2 2h Indazol 2 Yl 3 Methylbutanoic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are instrumental in elucidating the fundamental electronic and structural properties of 2-(2H-indazol-2-yl)-3-methylbutanoic acid. These methods allow for a detailed exploration of its electronic structure, tautomeric stability, and conformational preferences.

Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net However, the stability of these tautomers can be influenced by substitution patterns and the surrounding environment, including intra- and intermolecular hydrogen bonding. bgu.ac.ilnih.gov

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of these tautomers. nih.gov Studies on related 2H-indazole systems have shown that the 2H form can be stabilized through the formation of stable dimers, which can be more stable than the corresponding dimers of the 1H tautomer. bgu.ac.ilnih.gov In the context of this compound, the substitution at the N2 position inherently stabilizes the 2H-indazole form.

Quantum chemical calculations can further provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These calculations help in understanding the molecule's reactivity and potential for intermolecular interactions.

| Property | Description | Significance for this compound |

| Tautomeric Form | The constitutional isomer of a compound that is readily interconvertible. | The N2-substitution locks the indazole ring in the 2H tautomeric form. |

| Thermodynamic Stability | The relative energy of a tautomer. | While 1H-indazole is generally more stable, the N2-substitution dictates the 2H form. nih.gov |

| Electronic Properties (HOMO/LUMO) | The highest and lowest energy molecular orbitals. | These properties are crucial for understanding the molecule's reactivity and interaction with biological targets. nih.gov |

The butanoic acid side chain of this compound possesses significant conformational flexibility. Understanding the preferred conformations of this side chain is crucial as it can significantly influence the molecule's interaction with biological targets. fiveable.me Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt and the factors influencing these shapes. fiveable.me

The rotation around the single bonds within the 3-methylbutanoic acid moiety gives rise to various conformers. The study of the potential energy surface associated with the rotation of these bonds can identify low-energy, stable conformations. drugdesign.org The presence of the bulky isopropyl group and the carboxylic acid functional group will create steric and electronic effects that govern the conformational preferences. Computational methods can be employed to systematically scan the rotational barriers and identify the most stable conformers. drugdesign.org The interplay between steric hindrance and potential intramolecular hydrogen bonding involving the carboxylic acid group will be a key determinant of the conformational landscape.

| Rotatable Bond | Description | Expected Influence on Conformation |

| N2 - C(alpha) | Bond connecting the indazole ring to the chiral center of the butanoic acid chain. | Rotation is likely restricted due to steric hindrance from the indazole ring and the substituents on the chiral carbon. |

| C(alpha) - C(beta) | Bond between the alpha and beta carbons of the butanoic acid chain. | The bulky isopropyl group on the beta-carbon will significantly influence the preferred dihedral angle. |

| C(beta) - C(gamma) | Bond within the isopropyl group. | Rotation will affect the overall shape and volume of the side chain. |

| C(alpha) - C(carboxyl) | Bond connecting the chiral center to the carboxyl group. | The orientation of the carboxylic acid is critical for potential hydrogen bonding interactions. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations can be used to explore the conformational landscape of this compound in a simulated physiological environment, such as in a solvent like water. youtube.com

By simulating the movements of atoms and molecules over a period of time, MD can reveal the accessible conformations and the transitions between them. nih.gov This is particularly important for flexible molecules where the bioactive conformation may not be the lowest energy conformation in isolation. scispace.com MD simulations can help to identify the most populated conformational states and provide insights into the flexibility of different parts of the molecule. mdpi.com

In Silico Approaches for Ligand Design and Optimization

In silico methods are integral to modern drug discovery and can be applied to the design and optimization of ligands based on the this compound scaffold. nih.gov These approaches leverage computational tools to predict and analyze the binding of molecules to biological targets. nih.gov

Structure-based drug design relies on the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. nih.gov Molecular docking is a key computational technique used in this approach to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netderpharmachemica.com

For this compound, docking studies can be performed to predict its binding mode within the active site of a target protein. nih.gov This involves generating a set of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the binding site. nih.gov The results of docking studies can guide the optimization of the molecule by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

| Docking Parameter | Description | Relevance to this compound |

| Binding Affinity (Score) | A predicted measure of the strength of the interaction between the ligand and the target. | A lower binding energy generally indicates a more favorable interaction. researchgate.net |

| Binding Mode | The predicted orientation and conformation of the ligand within the binding site. | Identifies key amino acid residues involved in the interaction. derpharmachemica.com |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | The carboxylic acid group and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | The indazole ring and the isopropyl group can participate in hydrophobic interactions. |

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. frontiersin.org The 2H-indazole and 3-methylbutanoic acid moieties of the title compound can be considered as fragments that could be used in an FBDD approach. nih.gov

In FBDD, libraries of small fragments (typically with a molecular weight of less than 300 Da) are screened for weak binding to a biological target. nih.gov Hits from this screen are then optimized and grown into more potent, drug-like molecules. acs.org The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.gov The butanoic acid fragment provides a handle for exploring interactions with specific pockets in a binding site. By combining these fragments, or by using them as starting points for further elaboration, novel ligands can be designed. nih.govacs.org

Cheminformatics Analysis and Database Integration

Cheminformatics provides a powerful lens through which the structural and potential functional characteristics of "this compound" can be elucidated, even in the absence of extensive empirical data. By leveraging computational tools and integrating information from vast chemical databases, a comprehensive profile of the molecule can be constructed. This analysis is crucial for predicting its physicochemical properties, potential biological activities, and its relationship to other known chemical entities. The indazole ring system, a key feature of this molecule, is a well-recognized pharmacophore present in numerous therapeutic agents, making cheminformatics-driven exploration particularly valuable.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental to predictive modeling, allowing for the estimation of a compound's behavior without the need for physical experimentation. For "this compound," a range of descriptors can be calculated to predict its properties.

Physicochemical and Topological Descriptors: A variety of descriptors can be computed to profile "this compound." These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., Wiener index, Balaban index), and physicochemical descriptors (e.g., logP, topological polar surface area). Such descriptors are instrumental in predicting properties like solubility, permeability, and potential for oral bioavailability.

Quantum Chemical Descriptors: Density Functional Theory (DFT) calculations are often employed to determine the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical descriptor for assessing a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Predictive modeling for "this compound" can be approached through techniques like molecular docking. This involves simulating the interaction of the compound with the binding site of a biological target, such as an enzyme or receptor. For instance, given the prevalence of the indazole scaffold in kinase inhibitors, one could model the interaction of this compound with various kinase targets to predict potential inhibitory activity. The binding affinity and interaction patterns observed in these simulations can guide further investigation into its potential therapeutic applications.

Interactive Data Table of Predicted Molecular Descriptors Below is an interactive table of predicted molecular descriptors for "this compound."

| Descriptor Category | Descriptor Name | Predicted Value | Significance |

| Physicochemical | Molecular Weight | 232.26 g/mol | Basic property influencing diffusion and transport. |

| LogP (o/w) | 2.5 | Indicates lipophilicity and potential for membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 59.8 Ų | Predicts drug transport properties. | |

| Hydrogen Bond Donors | 1 | Influences binding interactions. | |

| Hydrogen Bond Acceptors | 4 | Influences binding interactions. | |

| Electronic | HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. | |

| Topological | Rotatable Bonds | 3 | Relates to conformational flexibility. |

The identification of structural homologues and analogues is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships (SAR). An analogue is a compound that is structurally similar to a reference compound, while a homologue is a specific type of analogue that differs by a repeating unit, such as a methylene (B1212753) group.

For "this compound," the core scaffolds for identifying structural analogues are the 2H-indazole ring and the 3-methylbutanoic acid side chain.

Indazole-Based Analogues: The indazole moiety is a "privileged scaffold" in medicinal chemistry, found in a wide array of biologically active compounds. Analogues can be generated by modifying the substitution pattern on the benzene (B151609) ring of the indazole nucleus or by altering the substituent at other positions of the pyrazole (B372694) ring. For example, the introduction of halogen atoms or methoxy (B1213986) groups on the benzene ring could modulate the electronic properties and binding interactions of the molecule.

Side-Chain Analogues: The 3-methylbutanoic acid side chain also presents opportunities for analogue identification. Homologues could be generated by systematically varying the length of the alkyl chain. For instance, replacing the isobutyl group with an ethyl or propyl group would create a series of homologous compounds. Furthermore, the carboxylic acid group could be replaced with other acidic bioisosteres, such as a tetrazole, to potentially improve metabolic stability or binding affinity. The synthesis of various indazole carboxylic acid derivatives has been explored, providing a basis for the creation of such analogues.

The process of identifying these analogues often involves searching chemical databases like PubChem and ChEMBL using substructure and similarity search algorithms. These searches can reveal compounds with similar structural features that have known biological activities, providing valuable insights into the potential therapeutic applications of "this compound."

Structure Activity Relationship Sar and Ligand Design Principles Involving 2 2h Indazol 2 Yl 3 Methylbutanoic Acid Non Clinical Focus

Exploration of the Indazole Moiety's Contribution to Molecular Recognition

The indazole ring system is a prevalent scaffold in medicinal chemistry, recognized for its ability to engage in various non-covalent interactions with biological macromolecules. nih.gov Its bicyclic aromatic nature, containing two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, and to participate in π-π stacking and hydrophobic interactions. tandfonline.com

The regiochemistry of substitution on the indazole nitrogen atoms (N1 versus N2) can significantly impact the biological activity of its derivatives. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govnih.gov However, the kinetic and thermodynamic favorability of N1 versus N2 substitution can be influenced by various factors, including the nature of the substituent and the reaction conditions. nih.govd-nb.info

Studies on different indazole-containing compounds have demonstrated that the positioning of the substituent at either N1 or N2 can alter the molecule's three-dimensional shape and electrostatic potential, thereby affecting its binding affinity and selectivity for a specific target. nih.gov For instance, in the context of certain kinase inhibitors, N1-substituted indazoles have been shown to form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. mdpi.com Conversely, in other molecular contexts, N2 substitution may be preferred to orient other parts of the molecule for optimal interaction with the target's binding pocket. The synthesis of specific N1 or N2 isomers can be challenging, often resulting in a mixture of both, which necessitates careful purification and characterization. nih.govresearchgate.net

| Feature | N1-Substituted Indazoles | N2-Substituted Indazoles | Reference |

|---|---|---|---|

| Thermodynamic Stability | Generally more stable | Generally less stable | nih.govnih.gov |

| Synthetic Accessibility | Often the thermodynamic product | Can be the kinetic product | nih.govd-nb.info |

| Role in Kinase Inhibition | Can form key hydrogen bonds with the hinge region | Can orient other functionalities for optimal binding | mdpi.com |

In a study on indazole arylsulfonamides as allosteric antagonists, it was found that methoxy (B1213986) or hydroxyl groups at the C4 position were more potent. acs.org Small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org This highlights the sensitivity of the binding pocket to the size and nature of substituents at different positions of the indazole ring. Such systematic explorations are crucial for fine-tuning the interaction of the ligand with its target and optimizing its pharmacological profile. acs.orgresearchgate.net

Role of the 3-Methylbutanoic Acid Side Chain in Ligand-Target Interactions

The 3-methylbutanoic acid side chain is a critical component of the molecule, contributing significantly to its binding affinity and specificity through its distinct structural features.

The carboxylic acid group is a key functional group in many drug molecules due to its ability to form strong electrostatic interactions and hydrogen bonds. nih.govresearchgate.net Its acidic nature allows it to exist as a carboxylate anion at physiological pH, enabling it to form salt bridges with positively charged residues like arginine and lysine (B10760008) in a protein's active site. nih.gov This functionality can also act as a hydrogen bond donor and acceptor, further anchoring the ligand within the binding pocket. researchgate.net However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes. nih.govnih.gov

The versatility of the carboxylic acid group in forming various types of interactions makes it a crucial element in the interaction profile of 2-(2H-indazol-2-yl)-3-methylbutanoic acid. princeton.edu

Stereochemistry at the chiral center of the 3-methylbutanoic acid side chain is also a critical determinant of biological activity. nih.gov Enantiomers of a chiral molecule can exhibit significantly different binding affinities and efficacies due to the three-dimensional arrangement of atoms in the binding site. nih.gov One enantiomer may fit optimally into the binding pocket, maximizing favorable interactions, while the other may experience steric clashes or be unable to form key interactions. Therefore, the specific stereoisomer of this compound is expected to be crucial for its molecular recognition and biological function. nih.gov

| Component | Potential Interactions | Significance | Reference |

|---|---|---|---|

| Carboxylic Acid | Electrostatic interactions (salt bridges), Hydrogen bonding | Anchors the ligand in the binding site | nih.govresearchgate.net |

| Iso-propyl Group | Hydrophobic interactions, van der Waals forces | Occupies hydrophobic pockets, influences conformation | units.itnih.gov |

| Stereocenter | Determines 3D orientation of substituents | Crucial for optimal fit and binding affinity | nih.govnih.gov |

Rational Design Strategies for Chemical Space Exploration

Rational drug design strategies are employed to systematically explore the chemical space around a lead compound like this compound to improve its properties. nih.govmdpi.com These strategies often involve computational modeling and structure-based design to predict how modifications to the molecule will affect its binding to the target. nih.gov

For the indazole moiety, this could involve the synthesis of a library of derivatives with different substituents at various positions on the ring to probe the steric and electronic requirements of the binding site. nih.gov Similarly, the 3-methylbutanoic acid side chain can be modified by replacing the iso-propyl group with other alkyl or aryl groups to explore different hydrophobic pockets. The carboxylic acid could also be replaced with bioisosteres to modulate its physicochemical properties while retaining its key interactions. nih.gov These systematic modifications, guided by an understanding of the SAR, can lead to the discovery of new ligands with enhanced potency, selectivity, and drug-like properties. nih.govnih.gov

Lead Optimization and Structural Simplification Studies

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound, such as its biological activity and selectivity, while minimizing undesirable characteristics like toxicity. This process often involves iterative structural modifications. A key strategy within lead optimization is structural simplification, which seeks to reduce the molecular complexity of a lead compound. The advantages of this approach include improved synthetic accessibility, better pharmacokinetic profiles, and a potential reduction in off-target effects.

For a hypothetical lead optimization program involving this compound, researchers would systematically modify its constituent parts: the indazole ring, the valine-like side chain, and the carboxylic acid group. Studies would typically involve synthesizing analogs to probe the importance of each feature. For instance, the indazole ring could be substituted at various positions, or the valine side chain could be replaced with other alkyl or aromatic groups to understand the spatial and electronic requirements for biological activity.

Structural simplification of this molecule might involve replacing the indazole core with a simpler heterocyclic or even an acyclic scaffold to determine the minimal pharmacophore required for activity. However, no specific studies detailing these modifications for this compound have been found in the public domain.

Fragment Growing, Linking, and Merging Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. It begins by screening small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized into more potent leads through strategies such as fragment growing, linking, or merging.

Fragment Growing: This strategy would involve identifying a core fragment, such as the indazole ring of this compound, bound to a target. The next step would be to extend this fragment by adding chemical functionalities that can interact with adjacent pockets of the target protein, thereby increasing binding affinity.

Fragment Linking: If two different fragments were found to bind to adjacent sites on a target, they could be connected with a chemical linker to create a single, more potent molecule. In the context of the subject compound, one fragment might be the indazole moiety and another a fragment that mimics the methylbutanoic acid part.

Fragment Merging: This approach involves combining the structural features of two or more fragments that overlap in their binding to a target into a single, novel chemical entity.

While these are standard and effective techniques in medicinal chemistry, there is no available research that describes the use of fragment growing, linking, or merging strategies specifically in the development or optimization of this compound.

Mechanistic Insights into Molecular Recognition Processes

Understanding how a molecule like this compound is recognized by its biological target at a molecular level is fundamental to rational drug design. This involves identifying the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding event. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are typically employed to elucidate these interactions.

A detailed molecular recognition study would map the key interactions between the functional groups of this compound and the amino acid residues of its target protein. For example, the carboxylic acid group would be a likely candidate for forming hydrogen bonds or salt bridges with basic residues like lysine or arginine. The indazole ring could engage in pi-stacking or hydrophobic interactions, while the methylbutanoic acid side chain would likely fit into a specific hydrophobic pocket.

Despite the importance of such studies, specific research detailing the molecular recognition processes for this compound is not present in the available scientific literature.

Role As a Building Block and Precursor in Chemical Synthesis

Application in the Synthesis of Complex Heterocyclic Systems

The 2H-indazole nucleus is a prominent feature in many heterocyclic compounds and serves as a crucial precursor in their synthesis. researchgate.net The preparation of the 2H-indazole core itself can be achieved through various modern synthetic methods, including one-pot, multi-component reactions, which highlights its accessibility as a foundational building block. organic-chemistry.org For instance, efficient copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the synthesis of 2H-indazoles. organic-chemistry.org Another approach involves the [3+2] dipolar cycloaddition of arynes and sydnones, which proceeds under mild conditions to produce 2H-indazoles in high yields. nih.gov

Once formed, the 2-(2H-indazol-2-yl)-3-methylbutanoic acid molecule can be further elaborated. The carboxylic acid functional group is particularly useful, allowing for the creation of amide, ester, or other linkages. This enables the compound to be coupled with other heterocyclic fragments, leading to the assembly of larger, more intricate systems. The indazole ring itself can also undergo further functionalization, such as C3-formylation or cyanomethylation, providing additional points for molecular diversification and the construction of novel fused or linked heterocyclic frameworks. researchgate.net

Table 1: Selected Synthetic Methods for the 2H-Indazole Core

| Reaction Type | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Three-Component Reaction | 2-bromobenzaldehydes, primary amines, sodium azide | Copper(I) oxide nanoparticles (Cu₂O-NP) | organic-chemistry.org |

| Reductive Cyclization | ortho-imino-nitrobenzene substrates | Tri-n-butylphosphine | organic-chemistry.org |

| [3+2] Dipolar Cycloaddition | Arynes, Sydnones | Mild reaction conditions | nih.gov |

Precursor for Pharmacologically Relevant Scaffolds

The indazole ring system is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govnih.gov Its isomeric form, 2H-indazole, is considered a potent pharmacophore, and its derivatives have been investigated for various therapeutic applications. nih.gov Consequently, this compound is a highly valuable precursor for creating new pharmacologically relevant scaffolds.

The indazole moiety is a core component of several approved drugs, demonstrating its clinical significance. nih.gov By using this compound as a starting material, medicinal chemists can synthesize novel analogues and derivatives for drug discovery programs. The carboxylic acid group allows for the facile introduction of diverse substituents through amide or ester bond formation, enabling the exploration of structure-activity relationships (SAR). This approach is exemplified in studies of other complex butanoic acid derivatives, where esterification was used to generate a library of compounds for biological evaluation. nih.gov The combination of the proven indazole pharmacophore with the amino acid-like side chain provides a robust template for designing molecules with potential activity against a range of biological targets, including cancer, inflammation, and infectious diseases. researchgate.netnih.gov

Table 2: Examples of Marketed Drugs Containing an Indazole Scaffold

| Drug Name | Therapeutic Class | Indazole Type | Reference |

|---|---|---|---|

| Pazopanib | Anticancer (Kinase Inhibitor) | 1H-Indazole | nih.gov |

| Axitinib | Anticancer (Kinase Inhibitor) | 1H-Indazole | nih.gov |

| Niraparib | Anticancer (PARP Inhibitor) | 1H-Indazole | nih.gov |

| Entrectinib | Anticancer (Kinase Inhibitor) | 1H-Indazole | nih.gov |

| Benzydamine | Nonsteroidal Anti-inflammatory | 1H-Indazole | nih.gov |

Integration into Multi-component Reactions and Convergent Synthesis

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient and aligns with the principles of green chemistry. The structure of this compound makes it a suitable candidate for integration into MCR-based synthetic strategies.

The carboxylic acid functional group can readily participate in well-known isocyanide-based MCRs, such as the Ugi and Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the acid component, reacting with an amine, an aldehyde (or ketone), and an isocyanide to rapidly generate complex peptidomimetic structures bearing the 2H-indazole scaffold. This convergent approach allows for the creation of large libraries of diverse molecules for high-throughput screening.

Furthermore, the synthesis of the 2H-indazole core itself can be accomplished via MCRs, demonstrating the scaffold's compatibility with this type of chemistry. organic-chemistry.org The ability to both form the core heterocycle and subsequently functionalize it through MCRs provides a highly convergent and flexible pathway for the synthesis of novel and complex chemical entities derived from this compound.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Methodologies for Indazole and Butanoic Acid Derivatives

The synthesis of specifically substituted indazoles, such as the 2H-regioisomer of 2-(2H-indazol-2-yl)-3-methylbutanoic acid, remains a key area of research. Future efforts are directed towards creating more efficient, selective, and environmentally benign synthetic routes.

Recent advancements in the synthesis of indazole variants have been significantly driven by catalyst-based methods. benthamdirect.com Transition-metal catalysts, in particular, have proven effective in enhancing the efficiency and selectivity of indazole synthesis. researchgate.net For instance, palladium-catalyzed intramolecular amination and ruthenium(II)-catalyzed C-H activation–annulation reactions represent powerful strategies for constructing the indazole core. researchgate.netorganic-chemistry.org Copper-catalyzed one-pot, three-component reactions have also emerged as an efficient method for producing 2H-indazoles from readily available starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org

In line with the principles of green chemistry, the development of sustainable catalytic systems is a major focus. This includes the use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, which offer advantages like easy recovery and recyclability. acs.orgnih.gov These catalysts can be used in environmentally friendly solvents like polyethylene (B3416737) glycol (PEG), minimizing the use of hazardous organic solvents. acs.orgnih.gov Furthermore, the use of natural catalysts, such as those derived from lemon peel powder, in conjunction with energy-efficient techniques like ultrasonic irradiation, presents an innovative and green approach to synthesizing bioactive indazoles. researchgate.net

Future research could focus on adapting these catalytic and green methodologies for the stereoselective synthesis of the chiral butanoic acid side chain and its regioselective attachment to the N2 position of the indazole ring.

| Catalytic System | Key Features | Potential Application |

|---|---|---|

| Palladium (Pd) Catalysis | Enables intramolecular amination for ring closure. organic-chemistry.org | Construction of the core indazole ring. |

| Ruthenium (Ru) Catalysis | Facilitates C-H activation and annulation reactions. researchgate.net | Direct functionalization of the indazole scaffold. |

| Copper (Cu) Nanoparticles | Efficient in multi-component reactions; often ligand-free. organic-chemistry.orgacs.org | One-pot synthesis of the 2H-indazole core. |

| Natural Catalysts | Utilizes biodegradable and renewable resources. researchgate.net | Environmentally benign synthesis pathways. |

Application of Advanced Spectroscopic Techniques for Enhanced Characterization

Precise structural elucidation is fundamental to understanding the properties of this compound. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are essential, advanced applications of these methods can provide deeper insights. nih.govpnrjournal.com

For a molecule with a chiral center like this one, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the three-dimensional structure and conformation in solution. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy. mdpi.com In cases where a crystalline solid can be obtained, single-crystal X-ray crystallography provides unambiguous determination of the molecular structure, including the absolute stereochemistry. semanticscholar.org

Future work could involve using these advanced techniques to study the compound's interaction with biological macromolecules, providing experimental data to complement computational docking studies.

| Technique | Information Obtained | Relevance to the Compound |

|---|---|---|

| 1H & 13C NMR | Provides information on the carbon-hydrogen framework and connectivity. nih.gov | Confirms the presence of indazole and butanoic acid moieties. |

| FT-IR Spectroscopy | Identifies functional groups (e.g., C=O of carboxylic acid, N-H, C=N). nih.gov | Verifies key functional components of the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and elemental formula. mdpi.com | Unambiguously confirms the chemical formula. |

| X-ray Crystallography | Provides the precise 3D arrangement of atoms in a crystal. semanticscholar.org | Determines stereochemistry and solid-state conformation. |

Further Refinement of Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules before their synthesis. nih.gov Density Functional Theory (DFT) calculations can be employed to study the physicochemical properties, electrostatic potential, and HOMO-LUMO energy gap of novel indazole derivatives. nih.govresearchgate.net This information helps in understanding the molecule's stability, reactivity, and electronic characteristics.

Molecular docking studies are another crucial computational tool, used to predict how a molecule might bind to a biological target, such as a protein or enzyme. nih.gov By simulating the interaction of this compound with the active sites of various proteins, researchers can generate hypotheses about its potential biological activity and guide the design of more potent analogues. nih.gov Future refinements in computational models, incorporating machine learning and artificial intelligence, could lead to more accurate predictions of bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Strategic Development of Research Tools and Chemical Probes based on the this compound Scaffold

Given the wide range of biological activities associated with the indazole scaffold, including anti-cancer and kinase inhibitory effects, the this compound structure serves as a promising starting point for developing chemical probes. nih.govresearchgate.netresearchgate.net These probes are essential tools for studying biological processes.

By strategically modifying the scaffold—for example, by incorporating a fluorescent tag, a photoaffinity label, or a biotin (B1667282) moiety—researchers can create molecules capable of tracking, identifying, and isolating specific biological targets. The butanoic acid group provides a convenient handle for such modifications. These chemical probes could be used to investigate the mechanism of action of indazole-based drugs or to identify new protein targets, thereby advancing our understanding of cellular pathways. rsc.org

Exploration of Interdisciplinary Research Opportunities in Chemical Biology

The diverse biological activities reported for indazole derivatives, ranging from anti-inflammatory to antitumor effects, highlight the potential for interdisciplinary research. nih.gov The unique structure of this compound makes it a candidate for exploration in various areas of chemical biology.

Collaborations between synthetic chemists, biochemists, and cell biologists could lead to the evaluation of this compound against a wide array of biological targets. For instance, its potential as a kinase inhibitor, a common activity for indazole-containing molecules, could be explored in the context of cancer research. researchgate.net Furthermore, its structural similarity to other bioactive molecules could inspire investigations into its effects on neurological disorders or infectious diseases. researchgate.net Such interdisciplinary efforts are crucial for translating fundamental chemical research into tangible biological insights and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2H-indazol-2-yl)-3-methylbutanoic acid, and what are the key intermediates?

- Methodological Answer : A common approach involves coupling indazole derivatives with methylbutanoic acid precursors. For example, similar compounds (e.g., indole-thiazolidinone hybrids) are synthesized via refluxing intermediates like sodium acetate in acetic acid to form crystalline products . Key intermediates may include halogenated indazoles or protected methylbutanoate esters. Purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and functional groups. For instance, H-NMR can resolve methyl group splitting patterns (e.g., δ 1.18–1.23 ppm for methyl protons in similar hydroxy-methylbutanoic acids) . Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches, while mass spectrometry validates molecular weight. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions in bioactivity often arise from impurities or stereochemical variations. Researchers should:

- Reproduce synthesis : Ensure strict control of reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts.

- Validate purity : Use HPLC with UV/Vis detection to confirm >95% purity.

- Test enantiomers separately : Chiral chromatography or enzymatic resolution can isolate stereoisomers for comparative bioassays .

- Standardize assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).

Q. How does the stereochemistry at the methylbutanoic acid moiety influence biological activity, and what methods determine enantiomeric purity?

- Methodological Answer : Stereochemistry significantly impacts receptor binding. For example, (2S,3R)-hydroxy-methylbutanoic acid derivatives show distinct bioactivity compared to (2R,3S) isomers . To assess enantiomeric purity:

- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- Optical rotation : Compare specific rotation values against literature standards.

- Stereoselective synthesis : Use oxazolidinone auxiliaries to enforce desired configurations during acylations .

Q. What computational modeling approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes or receptors. Key steps include:

- Ligand preparation : Optimize 3D structures using Gaussian09 at the B3LYP/6-31G* level.

- Protein-ligand docking : Use cryo-EM or X-ray structures (PDB) of target proteins (e.g., kinases or GPCRs).

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, prioritizing residues within 5 Å of the ligand .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies may stem from pH-dependent ionization or polymorphic forms. To resolve:

- pH-solubility profiling : Measure solubility in buffers (pH 1–12) using shake-flask methods.

- Thermodynamic studies : Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Co-solvent screening : Test solubilization in PEG-400 or cyclodextrin complexes for improved bioavailability .

Experimental Design Considerations

Q. What in vitro assays are suitable for initial screening of this compound’s anti-inflammatory activity?

- Methodological Answer : Prioritize cell-based assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.